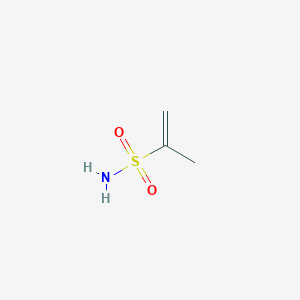![molecular formula C19H27Cl2F3N6O7 B12356312 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione;hydrochloride](/img/structure/B12356312.png)
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione; 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione; hydrochloride is a complex chemical entity It is characterized by its unique structure, which includes a diazinane ring, a pyrrolidine moiety, and a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the diazinane ring through a cyclization reaction. This is followed by the introduction of the chloro and trifluoromethyl groups via halogenation reactions. The pyrrolidine moiety is then attached through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt, which is achieved by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, such as crystallization or chromatography, would be employed to isolate the final product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The imine group can be reduced to form an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the imine group would yield an amine.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The diazinane ring and pyrrolidine moiety are likely to play a key role in binding to enzymes or receptors. The trifluoromethyl group can enhance the compound’s stability and bioavailability. The exact pathways involved would depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 5-chloro-6-[(2-aminopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione
- 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methyl)-1,3-diazinane-2,4-dione
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl group and the pyrrolidine moiety. These structural features confer specific chemical properties, such as increased stability and potential for specific molecular interactions, which are not present in similar compounds.
属性
分子式 |
C19H27Cl2F3N6O7 |
|---|---|
分子量 |
579.4 g/mol |
IUPAC 名称 |
5-chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-diazinane-2,4-dione;hydrochloride |
InChI |
InChI=1S/C10H13F3N2O5.C9H13ClN4O2.ClH/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7;10-7-5(12-9(16)13-8(7)15)4-14-3-1-2-6(14)11;/h4-7,16-17H,1-3H2,(H,14,18,19);5,7,11H,1-4H2,(H2,12,13,15,16);1H/t4?,5-,6+,7+;;/m0../s1 |
InChI 键 |
CJEZEJRBXILJEH-ARZSUFAXSA-N |
手性 SMILES |
C1CC(=N)N(C1)CC2C(C(=O)NC(=O)N2)Cl.C1[C@@H]([C@H](O[C@H]1N2CC(C(=O)NC2=O)C(F)(F)F)CO)O.Cl |
规范 SMILES |
C1CC(=N)N(C1)CC2C(C(=O)NC(=O)N2)Cl.C1C(C(OC1N2CC(C(=O)NC2=O)C(F)(F)F)CO)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethynyl-1,3-diazinane-2,4-dione](/img/structure/B12356243.png)
-methanone-2,4,5,6,7-d5](/img/structure/B12356251.png)

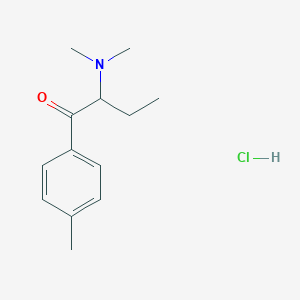
![(NE)-N-[1-(2-phenyl-1,3-thiazol-4-yl)ethylidene]hydroxylamine](/img/structure/B12356270.png)
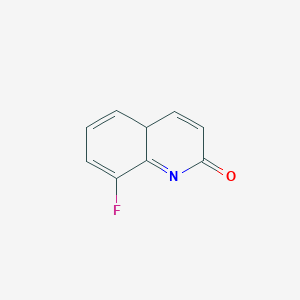
![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B12356275.png)
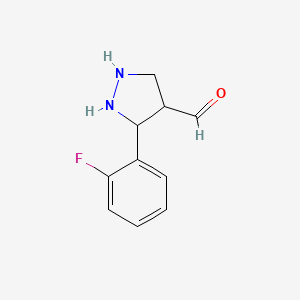
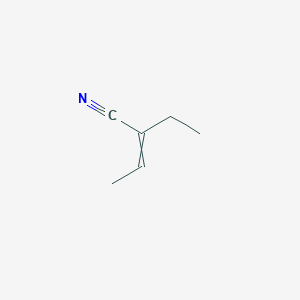
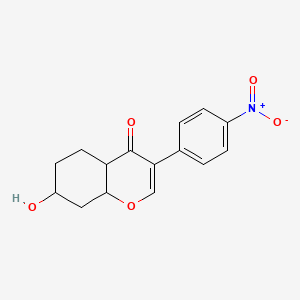
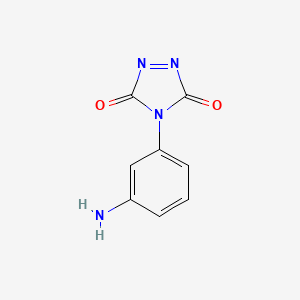
![5-[(2R)-oxiran-2-yl]-8-phenylmethoxy-4aH-quinolin-2-one](/img/structure/B12356292.png)
